Vardenafil-d5 (hydrochloride)
Description
Contextualizing Deuterated Analogues in Pharmaceutical Science
The substitution of hydrogen with deuterium (B1214612), a stable isotope of hydrogen containing a neutron in its nucleus, is a key technique in medicinal chemistry. nih.govlifetein.com This seemingly minor alteration increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. lifetein.comuobaghdad.edu.iq This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of a C-D bond is slower than that of a C-H bond. lifetein.comresearchgate.net
In the realm of pharmaceutical science, this effect is particularly relevant to drug metabolism. Many drugs are broken down in the body by enzymes, often through processes that involve the cleavage of C-H bonds. chemicalbook.com By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed, potentially leading to altered pharmacokinetic profiles. nih.govtandfonline.com This has led to the development of "deuterated drugs" where the aim is to improve upon existing therapies. nih.govassumption.edu
Beyond creating potentially improved therapeutics, deuterated compounds are extensively used as internal standards in bioanalytical studies. glpbio.cncaymanchem.comnih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), a known quantity of the deuterated analogue is added to a biological sample. glpbio.cncaymanchem.com Because the deuterated compound behaves almost identically to the non-deuterated drug during sample preparation and analysis but can be distinguished by its higher mass, it allows for precise quantification of the drug in the sample. nih.gov
Significance of Vardenafil-d5 Hydrochloride as a Research Compound
Vardenafil-d5 (hydrochloride) is a deuterated form of Vardenafil (B611638) hydrochloride, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.comnih.gov Vardenafil itself is a well-characterized molecule, known to inhibit PDE5 with a high degree of selectivity over other PDE isoenzymes. medchemexpress.comtargetmol.commedchemexpress.com The primary research significance of Vardenafil-d5 (hydrochloride) lies in its application as an internal standard for the accurate quantification of Vardenafil in various biological matrices. glpbio.cncaymanchem.combiomart.cn
The "-d5" designation indicates that five hydrogen atoms in the Vardenafil molecule have been replaced with deuterium. caymanchem.com Specifically, this substitution is on the ethyl group of the piperazine (B1678402) ring. caymanchem.com This specific placement is crucial as it is a site of metabolism for Vardenafil. chemicalbook.com
The use of Vardenafil-d5 as an internal standard is critical in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Vardenafil. nih.govresearchgate.net By providing a reliable reference, researchers can obtain high-quality data on the concentration of Vardenafil over time in different biological compartments. This information is fundamental in both preclinical and clinical research settings. A patent application also suggests that a brand new vardenafil analogue could serve as an impurity reference substance for developing and verifying analytical methods for vardenafil hydrochloride. google.com
Scope and Research Objectives for Deuterated Vardenafil Studies
Research involving Vardenafil-d5 (hydrochloride) is primarily focused on its role as a tool to facilitate the study of its non-deuterated parent compound, Vardenafil. The objectives of such studies are typically:
Development and Validation of Bioanalytical Methods: A primary objective is to establish and validate robust and sensitive analytical methods, such as LC-MS/MS, for the quantification of Vardenafil in biological samples like plasma, serum, or tissues. researchgate.net Vardenafil-d5 (hydrochloride) is essential for ensuring the accuracy, precision, and reliability of these methods.
Pharmacokinetic Characterization: Studies aim to delineate the pharmacokinetic profile of Vardenafil in various populations or in response to different conditions. This includes determining key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). researchgate.net The use of Vardenafil-d5 as an internal standard is integral to obtaining these precise measurements.
Bioequivalence Studies: In the development of generic formulations of Vardenafil, bioequivalence studies are conducted to compare the pharmacokinetic profiles of the test formulation against a reference product. researchgate.net Vardenafil-d5 (hydrochloride) is a critical component in the analytical methodology for these studies, ensuring that any observed differences are due to the formulations and not analytical variability.
Metabolism Studies: While Vardenafil-d5 is primarily used as an internal standard, the kinetic isotope effect resulting from its deuteration could be a subject of research itself. Investigating the metabolic fate of Vardenafil-d5 compared to Vardenafil could provide insights into the specific metabolic pathways and the enzymes involved, such as CYP3A4, which is known to be the primary route for Vardenafil metabolism. chemicalbook.com
In essence, the research surrounding Vardenafil-d5 (hydrochloride) is not about its own therapeutic potential but about its utility in advancing our understanding of Vardenafil through precise and reliable analytical measurements.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H33ClN6O4S |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H/i2D3,6D2; |
InChI Key |
XCMULUAPJXCOHI-TXZBQNLLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC.Cl |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies for Vardenafil D5 Hydrochloride
Overview of Vardenafil (B611638) Hydrochloride Synthetic Routes
The synthesis of the Vardenafil scaffold is a well-documented process, primarily revolving around the construction of the central imidazo[5,1-f] google.commedchemexpress.comgoogle.comtriazin-4-one ring system and its subsequent functionalization.
Multi-Step Alkylation and Cyclization Approaches
The core of the Vardenafil molecule, the imidazotriazinone system, is assembled through a series of reactions that typically involve both alkylation and cyclization steps. A common precursor is 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] google.commedchemexpress.comgoogle.comtriazin-4-one. google.comgoogle.com The synthesis of this key intermediate itself is a multi-step process. One general approach begins with simpler, commercially available materials that are built up in complexity. For instance, a synthetic route might involve the reaction of 2-ethoxybenzamidine (B1587185) hydrochloride with hydrazine (B178648) hydrate (B1144303) to form 2-ethoxybenzohydrazonamide. quickcompany.in This intermediate can then undergo a cyclization reaction with a suitably substituted β-keto ester derivative to form the fused heterocyclic ring system. quickcompany.in The specific nature of the alkyl groups (methyl and propyl) on the triazinone ring are introduced through the selection of appropriate starting materials during this core synthesis.
Alternative pathways may utilize different intermediates, but the fundamental strategy of constructing the fused ring system through condensation and cyclization reactions remains a common theme. google.com These initial steps are critical as they establish the foundational structure of the molecule before the key sulfonation and amidation reactions occur.
Chlorosulfonation and Amidation Methodologies
The most pivotal and widely described method for synthesizing Vardenafil involves a two-step sequence starting from the pre-formed imidazotriazinone core: chlorosulfonation followed by amidation. google.comgoogle.com
Amidation : The resulting sulfonyl chloride intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] google.commedchemexpress.comgoogle.comtriazin-2-yl)benzene-sulfonic acid chloride, is then reacted with N-ethylpiperazine. google.com This nucleophilic substitution reaction forms the sulfonamide bond and yields the Vardenafil base. google.comnih.gov The reaction is typically carried out in an aprotic solvent. google.com
Finally, the Vardenafil base is converted to its hydrochloride salt, often the monohydrochloride trihydrate, through treatment with hydrochloric acid in a suitable solvent system, such as a mixture of acetone (B3395972) and water. google.com
Table 1: Key Synthetic Reactions for Vardenafil Hydrochloride
| Step | Reaction | Key Reagents | Typical Solvents |
|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid or Sulfurochloridic acid / Thionyl chloride | Dichloromethane |
| 2 | Amidation | N-ethylpiperazine, Inorganic Base (e.g., Sodium Carbonate) | Aprotic solvents (e.g., Methylene Chloride) |
| 3 | Salt Formation | Hydrochloric Acid | Acetone/Water |
Deuterium (B1214612) Labeling Techniques for Vardenafil-d5 Hydrochloride
The synthesis of Vardenafil-d5 hydrochloride employs the established synthetic route for Vardenafil but incorporates deuterium atoms at a specific location through the use of an isotopically labeled precursor.
Specific Deuteration at the Ethylpiperazine Moiety
Vardenafil-d5 is an isotopologue of Vardenafil where five hydrogen atoms on the ethyl group of the N-ethylpiperazine moiety are replaced with deuterium atoms. caymanchem.comsynzeal.com The chemical name is 2-(2-ethoxy-5-((4-(ethyl-d5)piperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] google.commedchemexpress.comgoogle.comtriazin-4-one. caymanchem.comsynzeal.com
This specific labeling is achieved by substituting the standard reagent, N-ethylpiperazine, with its deuterated counterpart, N-(ethyl-d5)piperazine , during the amidation step of the synthesis. caymanchem.comsynzeal.com The reaction proceeds in the same manner as the non-deuterated synthesis, where the sulfonyl chloride intermediate is amidated to form the final product, which is then converted to the hydrochloride salt. This "building block" approach is a highly efficient method for introducing isotopic labels into a specific, non-exchangeable position within a complex molecule.
Strategies for Stable Isotope Incorporation
The incorporation of stable isotopes like deuterium into drug molecules is a common strategy in pharmaceutical research. medchemexpress.comnih.gov Deuterium labeling is particularly valuable for use in pharmacokinetic studies, where the deuterated compound can serve as an internal standard for the quantification of the parent drug by mass spectrometry. caymanchem.comeuropa.eu The mass difference allows for clear differentiation between the standard and the analyte. scielo.org.mx
Several strategies exist for isotopic labeling:
Use of Labeled Precursors : As seen in the synthesis of Vardenafil-d5, using a pre-labeled building block is often the most straightforward and efficient method. snnu.edu.cn It avoids the need for developing new reaction conditions for the final molecule.
Hydrogen Isotope Exchange (HIE) : This method involves the exchange of protons for deuterons on a substrate, often catalyzed by a transition metal. snnu.edu.cnresearchgate.net While powerful, it can sometimes lack regioselectivity and may not be suitable for all positions in a molecule.
Reduction with Deuterated Reagents : Functional groups can be reduced using deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium. scielo.org.mx
For Vardenafil-d5, the use of N-(ethyl-d5)piperazine is the optimal strategy as it precisely installs the five deuterium atoms at the desired, metabolically stable position without altering the established, high-yielding synthetic route to the core molecule.
Optimization of Deuterated Vardenafil Synthesis for Research Scale
For research-scale production, where high purity and reasonable yields are paramount, several optimizations to the general synthetic Vardenafil pathway are critical. These optimizations are directly applicable to the synthesis of the deuterated analog.
A significant advancement involves conducting the chlorosulfonation and subsequent amidation under strictly anhydrous conditions . google.comgoogle.com One patented method utilizes a mixture of thionyl chloride and sulfurochloridic acid for the chlorosulfonation step. google.comgoogle.com This approach, by rigorously excluding water, prevents the hydrolysis of the highly reactive sulfonyl chloride intermediate to the corresponding sulfonic acid. google.comgoogle.com This innovation has been reported to significantly increase the total yield of the chlorination and amidation processes to approximately 93% and reduce reaction times. google.comgoogle.com
Further optimization involves the choice of base during the amidation step. The use of a mild, solid inorganic base, such as anhydrous sodium carbonate, is preferred. google.com This type of base effectively neutralizes acidic byproducts without causing degradation of the sensitive sulfonyl chloride starting material, contributing to a cleaner reaction profile and a purer final product. google.com
Table 2: Comparison of Synthetic Conditions for Vardenafil
| Method | Chlorosulfonation Reagent | Conditions | Key Advantage | Reported Yield (Amidation/Chlorination) |
|---|---|---|---|---|
| Conventional | Chlorosulfonic Acid | Aqueous workup possible | Simpler reagents | ~66% google.com |
| Anhydrous | Sulfurochloridic acid / Thionyl chloride | Anhydrous | Higher purity and yield | ~93% google.comgoogle.com |
Advanced Analytical Methodologies and Characterization of Vardenafil D5 Hydrochloride
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like Vardenafil-d5 hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer the necessary resolution and sensitivity for rigorous analysis.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely adopted technique for the analysis of pharmaceutical compounds, including Vardenafil (B611638) and its isotopologues. It provides reliable and reproducible results for purity assessment, quantification, and stability testing.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Vardenafil-d5 hydrochloride. This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, which is ideal for retaining and separating moderately polar to non-polar compounds like Vardenafil.
The purity assessment of Vardenafil-d5 hydrochloride involves separating the main compound from any potential impurities, including synthetic precursors, degradation products, or isomers. A typical RP-HPLC method employs a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) in a gradient or isocratic elution mode. researchgate.netijper.org Detection is commonly performed using a UV detector, with wavelengths around 247 nm or 300 nm being effective for Vardenafil. ijper.orgslideshare.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Agilent Zorbax Bonus-RP C18 (250x4.6 mm, 5 µm) ijper.org | Kromasil® C18 (250mm×4.6mm, 5µm) | Purosper RP-18 (250mm×4.6mm, 5µm) slideshare.net |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (20:80 v/v) ijper.org | Methanol : 20mM Potassium Hydrogen Phosphate (30:70 v/v) | Methanol : Water (80:20 v/v) slideshare.net |
| Flow Rate | 1.0 mL/min ijper.org | 1.0 mL/min | 1.0 mL/min slideshare.net |
| Detection Wavelength | 247 nm ijper.org | 268 nm | 300 nm slideshare.net |
| Retention Time (min) | ~2.53 ijper.org | ~2.31 | ~3.95 slideshare.net |
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). zenodo.org Validation ensures that the method is accurate, precise, and reproducible. Key parameters for the RP-HPLC analysis of Vardenafil-d5 hydrochloride include:
Linearity: This establishes the relationship between the concentration of the analyte and the detector response. For Vardenafil, methods have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.999. ijper.org
Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For Vardenafil analysis, both intra-day and inter-day precision studies show RSD values well below 2%, indicating high method precision. ijper.org
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix. For Vardenafil, average recovery rates are typically between 99% and 101%. ijper.org
Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Linearity Range | 0.0025 - 6 µg/mL | ijper.org |
| Correlation Coefficient (r²) | > 0.999 | ijper.org |
| Accuracy (% Recovery) | 99.20% - 100.43% | ijper.org |
| Precision (% RSD) | < 2% | ijper.org |
| Limit of Detection (LOD) | 56.91 ng/mL | ijper.org |
| Limit of Quantification (LOQ) | 172.44 ng/mL | ijper.org |
Ultra-Performance Liquid Chromatography (UPLC) in Research
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.gov These characteristics make UPLC an invaluable tool in research settings for complex mixture analysis, impurity profiling, and high-throughput screening. For Vardenafil-d5, UPLC methods offer faster run times and better separation of trace-level impurities. rsc.org
Pairing UPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides enhanced analytical capabilities. A DAD detector acquires absorbance data across a wide range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for Vardenafil-d5 in a single run and is crucial for peak purity analysis. By comparing the UV-Vis spectra across an entire chromatographic peak, analysts can determine if the peak corresponds to a single compound or if co-eluting impurities are present. rsc.org This is particularly important for the characterization of reference standards like Vardenafil-d5 hydrochloride.
The coupling of UPLC with Time-of-Flight (TOF) Mass Spectrometry (MS) creates a powerful analytical platform for the definitive characterization of compounds. UPLC-TOF-MS combines the superior separation power of UPLC with the high mass accuracy and resolution of a TOF analyzer. researchgate.net
For Vardenafil-d5 hydrochloride, this technique is instrumental for:
Confirmation of Identity: TOF-MS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the elemental composition of Vardenafil-d5 and verifies the incorporation of the deuterium (B1214612) atoms by showing the expected mass shift compared to the unlabeled Vardenafil.
Structural Elucidation: By inducing fragmentation of the molecule (MS/MS or MS² analysis), a characteristic fragmentation pattern is produced. researchgate.net This "fingerprint" can be compared to that of a Vardenafil reference standard to confirm the structural integrity of the deuterated molecule. The high-resolution capability ensures that the fragment ions are also measured with high mass accuracy, aiding in their structural assignment. researchgate.net This technique is essential for identifying unknown impurities or degradation products. researchgate.net
Mass Spectrometric Approaches
Mass spectrometry stands as the cornerstone for the analysis of Vardenafil-d5 hydrochloride, offering unparalleled sensitivity and specificity. Various MS-based techniques are utilized for its detection, structural elucidation, and quantitative application.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Isotopic Detection
Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the premier methods for the analysis of Vardenafil and its deuterated analog. These techniques allow for the separation of the analyte from complex matrix components followed by its specific detection based on its mass-to-charge ratio (m/z). The five deuterium atoms in Vardenafil-d5 result in a predictable mass shift compared to the unlabeled Vardenafil, enabling clear isotopic detection and differentiation.
Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of Vardenafil and its analogs due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. For Vardenafil-d5 hydrochloride, ESI in positive ion mode would produce a prominent ion at an m/z corresponding to the protonated molecule of the Vardenafil-d5 free base. Given the molecular weight of Vardenafil-d5 free base is approximately 493.6 g/mol , the expected [M+H]⁺ ion would be observed at m/z 494.6. ESI provides the necessary sensitivity for detecting the low concentrations of Vardenafil-d5 hydrochloride typically used as an internal standard in bioanalytical assays.
Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of Vardenafil-d5 and for its quantification in selected reaction monitoring (SRM) mode. In an MS/MS experiment, the precursor ion (the [M+H]⁺ ion of Vardenafil-d5) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
The fragmentation pattern of Vardenafil-d5 is expected to be analogous to that of unlabeled Vardenafil, with key fragments showing a +5 Da mass shift if they contain the deuterated ethyl-piperazine moiety. For Vardenafil, characteristic fragment ions are observed at m/z 312.2 and 151.1. The fragment at m/z 312 corresponds to the loss of the ethyl-piperazine sulfonyl group, while the fragment at m/z 151 is a common ion observed in the fragmentation of several vardenafil analogs. Therefore, for Vardenafil-d5, a key fragmentation pathway would involve the transition from the precursor ion (m/z ~494) to a product ion that has lost the deuterated ethyl-piperazine group. Another significant transition would be to the common fragment ion.
| Precursor Ion (Vardenafil) | Product Ion (Vardenafil) | Description of Neutral Loss | Expected Precursor Ion (Vardenafil-d5) | Expected Product Ion (Vardenafil-d5) |
| 489.3 | 312.2 | Loss of the ethyl-piperazine sulfonyl moiety | ~494.3 | 312.2 |
| 489.3 | 151.2 | Further fragmentation | ~494.3 | 151.2 |
This table presents a simplified view of the expected fragmentation, actual m/z values may vary slightly based on instrumentation and experimental conditions.
High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is crucial for confirming the elemental composition of Vardenafil-d5 hydrochloride and for differentiating it from other compounds that may have the same nominal mass. The high mass accuracy of HRMS allows for the confident identification of the molecular formula of the deuterated compound, confirming the incorporation of the five deuterium atoms. For instance, the exact mass of the protonated Vardenafil-d5 molecule can be calculated and compared to the experimentally measured mass to verify its identity unequivocally.
Application of Vardenafil-d5 as an Internal Standard in Quantitative Mass Spectrometry
The primary application of Vardenafil-d5 hydrochloride is as an internal standard (IS) in quantitative bioanalytical methods, most commonly utilizing LC-MS/MS. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. Deuterated standards like Vardenafil-d5 are considered the gold standard for this purpose.
Because Vardenafil-d5 has nearly identical chromatographic retention time and ionization efficiency to Vardenafil, it can effectively compensate for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects. By adding a known amount of Vardenafil-d5 hydrochloride to each sample and calibration standard, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement leads to significantly improved accuracy and precision of the analytical method.
| Analytical Parameter | Justification for using Vardenafil-d5 as an Internal Standard |
| Chromatographic Co-elution | Vardenafil-d5 and Vardenafil exhibit virtually identical retention times, ensuring they experience the same matrix effects during elution. |
| Ionization Efficiency | The ionization efficiency in ESI is nearly identical for both the deuterated and non-deuterated compounds. |
| Extraction Recovery | Similar chemical structures lead to comparable recoveries during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Mass Spectrometric Detection | The mass difference of 5 Da allows for easy differentiation by the mass spectrometer without isotopic crosstalk. |
Spectroscopic Characterization
While mass spectrometry is the primary tool for the analysis of Vardenafil-d5 hydrochloride, spectroscopic techniques provide complementary structural information. It is important to note that detailed, published spectroscopic data specifically for Vardenafil-d5 hydrochloride is limited. Therefore, the following descriptions are based on the known spectra of Vardenafil hydrochloride, with an explanation of the expected effects of deuterium substitution.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a molecule is determined by its electronic structure. Since deuterium substitution does not significantly alter the electronic structure of the chromophores in the Vardenafil molecule, the UV-Vis spectrum of Vardenafil-d5 hydrochloride is expected to be virtually identical to that of Vardenafil hydrochloride. Vardenafil hydrochloride exhibits a maximum absorption (λmax) at approximately 270 nm. nih.gov
Infrared (IR) Spectroscopy: Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. The substitution of hydrogen with deuterium increases the reduced mass of the C-D bond compared to the C-H bond, resulting in a shift of the stretching and bending vibrations to lower frequencies (longer wavelengths). In Vardenafil-d5, the five deuterium atoms are on the ethyl group attached to the piperazine (B1678402) ring. Therefore, the C-D stretching vibrations will appear at a lower wavenumber (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The principal peaks for non-deuterated Vardenafil are observed at approximately 3420 (N-H), 1724 (C=O), 1600 (C=C and C=N), and 1491 (C-H bending) cm⁻¹. nih.gov For Vardenafil-d5, the peaks associated with the main molecular scaffold would remain largely unchanged, while new peaks corresponding to C-D vibrations would appear, and the intensity of some C-H vibrational peaks would be reduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. In ¹H NMR, the signals corresponding to the protons on the deuterated ethyl group would be absent in the spectrum of Vardenafil-d5. Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons and is not observed in a standard ¹H NMR spectrum. This absence of signals from the ethyl group protons would be a clear confirmation of successful deuteration. In ¹³C NMR, the carbons attached to deuterium atoms (C-D) would show a characteristic multiplet splitting pattern due to coupling with deuterium (a triplet for a CD₂ group and a more complex multiplet for a CD₃ group). Additionally, these carbons would resonate at a slightly upfield (lower ppm) chemical shift compared to the corresponding carbons in the non-deuterated Vardenafil. The characteristic carbonyl carbon in Vardenafil has been observed at 162.44 ppm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive analytical tool for the structural elucidation of organic molecules, including Vardenafil and its deuterated analogues. jfda-online.comnih.gov It is indispensable for confirming the successful synthesis of Vardenafil-d5 hydrochloride and, crucially, for pinpointing the precise locations of the five deuterium atoms within the molecular structure.
In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuterium (²H) atom results in the disappearance of the corresponding signal from the spectrum. Therefore, a comparative analysis of the ¹H NMR spectra of Vardenafil hydrochloride and Vardenafil-d5 hydrochloride would reveal the absence of signals corresponding to the deuterated positions. This absence serves as primary evidence of successful isotopic labeling.
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and probing its solid-state properties. The FTIR spectrum of Vardenafil hydrochloride displays characteristic absorption bands corresponding to its various functional groups. nih.gov These spectral features provide a molecular fingerprint that can be used for identification.
Key vibrational bands for Vardenafil include:
N-H stretching: Typically observed around 3420 cm⁻¹. nih.gov
C=O stretching: A strong absorption peak corresponding to the carbonyl group is seen around 1724 cm⁻¹. nih.gov
C=C and C=N stretching: Aromatic and heteroaromatic ring vibrations appear in the region of 1600 cm⁻¹. nih.gov
C-H stretching: Aliphatic and aromatic C-H stretching vibrations are also present.
The FTIR spectrum of Vardenafil-d5 hydrochloride is expected to be nearly identical to that of its non-deuterated counterpart, as the fundamental molecular structure is the same. However, subtle differences may arise. The replacement of hydrogen with heavier deuterium atoms can cause a shift in the vibrational frequencies of the associated bonds (e.g., C-D stretching and bending vibrations instead of C-H). These C-D absorption bands appear at lower wavenumbers (cm⁻¹) compared to the corresponding C-H bands due to the mass effect, though they may be less intense and occur in a complex region of the spectrum.
FTIR is also instrumental in studying the solid-state characteristics of the compound, such as distinguishing between crystalline and amorphous forms, which exhibit different spectral features. nih.govresearchgate.net
| Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| N-H Stretch | 3420 | nih.gov |
| C=O Stretch | 1724 | nih.gov |
| C=C, C=N Stretches | 1600 | nih.gov |
| C-H Aromatic Stretch | 1491 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of compounds in bulk and pharmaceutical dosage forms due to its simplicity, speed, and cost-effectiveness. amazonaws.com The method relies on the principle that molecules with chromophores absorb light at specific wavelengths in the UV-Vis region. Vardenafil possesses a chromophoric structure that allows for its direct quantification, with a reported maximum absorbance (λmax) of approximately 270 nm. nih.gov
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For Vardenafil-d5 hydrochloride, the UV-Vis absorption spectrum is expected to be indistinguishable from that of non-deuterated Vardenafil. This is because deuterium substitution does not alter the electronic structure of the chromophore, which is responsible for the absorption of UV light. Therefore, established direct UV-Vis spectrophotometric methods for Vardenafil can be readily applied for the quantification and purity assessment of its d5-labeled analogue.
Beyond direct measurement, several indirect spectrophotometric methods have been developed to enhance sensitivity and overcome interference from excipients in complex matrices. These often involve chemical reactions to produce a colored product that absorbs in the visible region of the spectrum.
Oxidative coupling is a robust colorimetric method used for the determination of Vardenafil. This technique involves the reaction of Vardenafil with a chromogenic agent in the presence of an oxidizing agent to form a highly colored product (chromogen), which can be quantified spectrophotometrically in the visible range. analchemres.orgekb.eg This shift to the visible spectrum minimizes interference from UV-absorbing excipients.
Two validated methods based on this principle have been reported:
Reaction with MBTH: Vardenafil undergoes oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of ferric chloride (FeCl₃) in an acidic medium. This reaction yields a green-colored chromogen with a maximum absorbance (λmax) at 625 nm. analchemres.org
Reaction with 4-AAP: This method is based on the oxidation of 4-aminoantipyrine (B1666024) (4-AAP) by potassium periodate (B1199274) (KIO₄), which then couples with Vardenafil in an alkaline medium to form a red-colored product with a λmax at 530 nm. analchemres.org
These methods have been shown to be linear over specific concentration ranges and demonstrate high sensitivity, making them suitable for quality control analysis. analchemres.org
| Method | Reagents | Medium | Chromogen Color | λmax (nm) | Linear Range (μg/mL) | Reference |
| M1 | 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), Ferric chloride | Acidic | Green | 625 | 4-40 | analchemres.org |
| M2 | 4-aminoantipyrine (4-AAP), Potassium periodate | Alkaline | Red | 530 | 4-60 | analchemres.org |
Another sensitive and selective spectrophotometric approach involves the formation of an ion-pair complex. In this method, the protonated tertiary amine group in the Vardenafil molecule reacts with an acidic dye in an acidic buffer solution to form a stable, colored ion-pair complex. nih.gov This complex is then extracted into an organic solvent, and its absorbance is measured.
Several acidic dyes have been successfully used for this purpose, including bromocresol green (BCG), bromocresol purple (BCP), bromophenol blue (BPB), bromothymol blue (BTB), and eriochrome black T (EBT). nih.gov The choice of dye affects the wavelength of maximum absorbance and the analytical range. The formation of a 1:1 stoichiometric complex between Vardenafil and the dye is typically observed. nih.gov This method is effective for determining the drug in both pure form and pharmaceutical preparations. nih.govresearchgate.net
| Dye Reagent | Abbreviation | λmax of Complex (nm) | Linear Range (μg/mL) | Reference |
| Bromocresol Green | BCG | 418 | 1.0 - 10 | nih.gov |
| Bromocresol Purple | BCP | 410 | 1.0 - 16 | nih.gov |
| Bromophenol Blue | BPB | 415 | 0.5 - 8.0 | nih.gov |
| Bromothymol Blue | BTB | 417 | 2.0 - 20 | nih.gov |
| Eriochrome Black T | EBT | 520 | 1.0 - 14 | nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids, providing information on purity, polymorphism, and stability. nih.govtbzmed.ac.ir
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com DSC is particularly useful for studying the thermal transitions of a material, such as melting, crystallization, and glass transitions. nih.gov
For Vardenafil hydrochloride, DSC analysis reveals distinct thermal events that characterize its solid-state form. Crystalline Vardenafil hydrochloride exhibits a sharp endothermic peak corresponding to its melting point, which has been reported to be approximately 219°C. nih.gov The purity of the compound can also be estimated from the shape of the melting endotherm using the Van't Hoff equation. nih.gov
DSC is also a powerful tool for identifying and differentiating between various physical forms, such as polymorphs and amorphous solids. google.com The amorphous form of Vardenafil hydrochloride does not show a sharp melting peak but instead exhibits a glass transition (Tg), which is a characteristic feature of amorphous materials. nih.gov Subsequent heating of the amorphous form may show an exothermic event known as cold crystallization, followed by the melting of the newly formed crystalline structure. nih.gov Different polymorphic and hydrated forms of Vardenafil hydrochloride will each display unique DSC thermograms with characteristic endothermic peaks. google.com
The thermal behavior of Vardenafil-d5 hydrochloride is anticipated to be very similar to its non-deuterated analogue, as the minor increase in molecular weight from deuterium substitution is unlikely to significantly alter its bulk thermal properties like the melting point or glass transition temperature.
| Form of Vardenafil HCl | Thermal Event | Temperature (°C) | Reference |
| Crystalline | Melting Point | ~219 | nih.gov |
| Crystalline | Endothermic Peaks | 255.86, 278.51, 290.81 | nih.gov |
| Amorphous | Glass Transition (Tg) Onset | ~51 | google.com |
| Amorphous | Cold Crystallization | ~185 | nih.gov |
| Dihydrate | Endotherms | ~68, ~194 | google.com |
| Trihydrate | Endotherms | ~90, ~135 | google.com |
Impurity Profiling and Degradation Pathways of Vardenafil D5 Hydrochloride
Identification and Characterization of Related Substances and Process Impurities
The manufacturing process of Vardenafil (B611638) can lead to the formation of several related substances and process impurities. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis. Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the drug product.
Several studies have identified and characterized potential impurities of Vardenafil. These include both process-related impurities and other related substances. For instance, one study identified six related substances during the bulk synthesis of Vardenafil hydrochloride trihydrate: Vardenafil dimer, Vardenafil N-oxide, Vardenafil glycene, Vardenafil oxopiperazine, Vardenafil oxoacetic acid, and Phenyl vardenafil. tandfonline.com Another study focused on the identification of process impurities and intermediates, including VAR-4A, VAR-4iA, VAR-6A, VAR-Benzoyl, and VAR-Dimer. hakon-art.com
A validated ultra-performance liquid chromatography (UPLC) method was developed for the determination of Vardenafil and four of its potential impurities, referred to as imp-A, imp-B, imp-C, and imp-D. scirp.orgpsu.eduscirp.org
Table 1: Identified Process-Related Impurities of Vardenafil
| Impurity Name | Brief Description |
| Vardenafil dimer | An impurity formed by the dimerization of Vardenafil molecules. tandfonline.com |
| Vardenafil N-oxide | An oxidation product of Vardenafil. tandfonline.comhakon-art.com |
| Vardenafil glycene | A process-related impurity. tandfonline.com |
| Vardenafil oxopiperazine | A process-related impurity. tandfonline.com |
| Vardenafil oxoacetic acid | A process-related impurity. tandfonline.com |
| Phenyl vardenafil | A process-related impurity. tandfonline.com |
| VAR-4A | A process-related impurity. hakon-art.com |
| VAR-4iA | A process-related impurity. hakon-art.com |
| VAR-6A | A process-related impurity. hakon-art.com |
| VAR-Benzoyl | A process-related impurity. hakon-art.com |
| VAR-Dimer | A process-related impurity. hakon-art.com |
| Impurity-A, B, C, D | Potential process-related impurities identified by UPLC. scirp.orgpsu.eduscirp.org |
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis to generate potential degradation products.
Hydrolytic Degradation (Acid, Base, Water)
Vardenafil has been subjected to hydrolytic stress conditions across a range of pH values.
Acid Hydrolysis : In the presence of 0.1N HCl and even 1N HCl at room temperature, no significant degradation of Vardenafil was observed. scirp.orgpsu.edu Heating at 60°C in 1N HCl for 48 hours also resulted in only slight degradation. ijper.org However, another study reported that the drug is sensitive to acidic hydrolysis. researchgate.net
Base Hydrolysis : Under basic conditions (1N NaOH) at room temperature for 48 hours, no major degradation was noted. ijper.org More strenuous conditions, such as refluxing in 1N NaOH at 60°C, led to minor degradation, with a minor degradation product being observed. ijper.org Conversely, some studies have found the drug to be sensitive to alkaline hydrolysis. researchgate.net
Neutral Hydrolysis (Water) : Vardenafil was found to be stable in water at room temperature for 48 hours and even when heated at 60°C for 4 hours. scirp.orgpsu.edu
Oxidative Degradation
Oxidative stress has been shown to be a significant degradation pathway for Vardenafil.
When exposed to 3% hydrogen peroxide at room temperature for 48 hours, Vardenafil underwent prominent degradation. scirp.orgpsu.edu A major degradation product was observed in these conditions. scirp.org Another study also confirmed degradation under oxidative conditions, identifying the N-Oxide impurity. hakon-art.com In contrast, one study suggested that Vardenafil is stable under oxidative stress. researchgate.net
Photolytic Degradation (UV and Visible Light)
The photostability of Vardenafil has been assessed under ICH-prescribed conditions.
Thermal Degradation
The effect of elevated temperatures on the stability of Vardenafil has been investigated.
Heating Vardenafil at 60°C showed stability. scirp.orgpsu.edu However, another study reported that Vardenafil is susceptible to thermal degradation. researchgate.netresearchgate.net
Table 2: Summary of Forced Degradation Studies of Vardenafil
| Stress Condition | Conditions Applied | Observed Degradation |
| Acid Hydrolysis | 0.1N HCl, room temperature | No significant degradation scirp.orgpsu.edu |
| 1N HCl, 60°C, 48 hours | Slight degradation ijper.org | |
| Acidic conditions | Sensitive researchgate.net | |
| Base Hydrolysis | 1N NaOH, room temperature, 48 hours | No major degradation ijper.org |
| 1N NaOH, 60°C, reflux | Minor degradation ijper.org | |
| Alkaline conditions | Sensitive researchgate.net | |
| Neutral Hydrolysis | Water, room temperature, 48 hours | No major degradation scirp.orgpsu.edu |
| Water, 60°C, 4 hours | Stable scirp.orgpsu.edu | |
| Oxidative Degradation | 3% H₂O₂, room temperature, 48 hours | Prominent degradation scirp.orgpsu.edu |
| Oxidative conditions | N-Oxide impurity formed hakon-art.com | |
| Oxidative conditions | Stable researchgate.net | |
| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² UV | No degradation observed scirp.orgpsu.eduscirp.org |
| Sunlight | Prone to degradation researchgate.netresearchgate.net | |
| Thermal Degradation | 60°C | Stable scirp.orgpsu.edu |
| Thermal conditions | Prone to degradation researchgate.netresearchgate.net |
Elucidation of Degradation Products and Mechanisms
The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product.
In oxidative degradation studies, a major degradation product was observed. scirp.org This has been identified in other research as the Vardenafil N-oxide . tandfonline.comhakon-art.com The formation of the N-oxide occurs at the nitrogen atom of the piperazine (B1678402) ring.
Under hydrolytic conditions, while Vardenafil is relatively stable, minor degradation products can form under forced conditions. One study noted a minor degradation product under basic conditions, though its structure was not elucidated. ijper.org It is postulated that hydrolysis could be a possible mechanism of degradation under certain stress conditions. researchgate.net
Further studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in characterizing the structures of these degradation products. researchgate.net One study identified eight degradant peaks under various stress conditions which were different from those listed in the USP monograph, highlighting the complexity of degradation pathways. researchgate.netresearchgate.net
Metabolic Fate Investigations and Isotopic Tracing Applications Non Clinical
Application of Vardenafil-d5 as a Tracer in In Vitro Metabolic Studies
In vitro models are fundamental in pharmacology for elucidating the metabolic pathways of a drug candidate before progressing to more complex in vivo studies. Vardenafil-d5 is an essential tool in these investigations, providing a clear and unambiguous signal to track the biotransformation of the parent compound.
Vardenafil's mechanism of action involves the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). nih.gov Enzymatic assays using isolated and purified PDEs are crucial for characterizing the inhibitory activity and selectivity of compounds like Vardenafil (B611638).
In such studies, Vardenafil-d5 can be used as a tracer. When incubated with isolated PDE5, the deuterated compound will compete with the natural substrate (cGMP) in the same manner as unlabeled Vardenafil. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the interaction of Vardenafil-d5 with the enzyme and differentiate it from other components in the assay mixture. This approach is particularly useful for complex kinetic studies or when analyzing the compound's effect in the presence of other potential inhibitors. The structural binding of Vardenafil to the PDE5 catalytic pocket has been well-characterized, showing key interactions that account for its high affinity. nih.gov Vardenafil-d5 shares these binding characteristics.
Research has established Vardenafil's high selectivity for PDE5 over other PDE isoenzymes. nih.govresearchgate.net Using a deuterated tracer like Vardenafil-d5 in competitive binding assays with a panel of isolated PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) allows for precise determination of its selectivity profile. nih.govresearchgate.net
Table 1: Inhibitory Potency (IC50) of Vardenafil against various Phosphodiesterase (PDE) Isozymes This table illustrates the high selectivity of Vardenafil for PDE5. Vardenafil-d5 would be expected to exhibit a virtually identical profile in enzymatic assays.
| PDE Isozyme | Vardenafil IC50 (nM) |
| PDE1 | 180 |
| PDE2 | >1000 |
| PDE3 | >1000 |
| PDE4 | >1000 |
| PDE5 | 0.7 |
| PDE6 | 11 |
Data sourced from Saenz de Tejada et al. (2001). nih.gov
Sub-cellular fractions, particularly liver microsomes, are extensively used for in vitro drug metabolism studies. Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.govresearchgate.net Vardenafil is known to be metabolized primarily by the hepatic enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. nih.govdrugbank.com
When Vardenafil-d5 is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH), it undergoes the same metabolic transformations as unlabeled Vardenafil. The primary metabolic pathway is N-desethylation of the piperazine (B1678402) moiety to form the major active metabolite, M1 (N-desethylvardenafil). drugbank.com Using LC-MS/MS, analysts can easily track this conversion. The parent compound (Vardenafil-d5) will have a specific mass-to-charge ratio (m/z), and the resulting N-desethyl metabolite will have a different, predictable m/z that still retains the deuterium (B1214612) label. This allows for unambiguous identification and characterization of metabolites formed by the microsomal enzymes. nih.gov This technique is critical for identifying all potential metabolites, understanding the rates of their formation, and pinpointing the specific CYP enzymes involved through reaction phenotyping studies.
Non-Human In Vivo Metabolism Research using Deuterated Analogues
Following in vitro characterization, the metabolic fate of a drug is investigated in non-human animal models. Deuterated analogues such as Vardenafil-d5 are highly valuable in these in vivo studies. Because the deuterium label does not significantly alter the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), Vardenafil-d5 behaves biologically like the parent drug. nih.gov
In a typical non-human study, a test animal (e.g., rat or rabbit) is administered Vardenafil-d5. japsonline.comnih.gov Biological samples such as blood, plasma, urine, and feces are then collected over time. The use of the stable isotope label allows researchers to:
Trace the drug's journey: Follow the absorption from the site of administration into the bloodstream and its distribution to various tissues.
Identify metabolites: Analyze biological fluids using LC-MS/MS to detect the parent drug (Vardenafil-d5) and all its deuterated metabolites. This provides a comprehensive picture of how the drug is biotransformed in a living organism. nih.gov
Determine excretion pathways: Quantify the amount of the deuterated parent drug and its metabolites in urine and feces to understand the primary routes and rates of elimination from the body. drugbank.com
This "tracer" approach provides clear, quantitative data on the drug's disposition, free from interference from endogenous compounds that might be present in the biological samples.
Quantitative Analysis of Metabolites utilizing Isotopic Internal Standards
One of the most critical applications of Vardenafil-d5 is its use as an internal standard (IS) for the quantitative analysis of Vardenafil and its metabolites in biological matrices. researchgate.net Quantitative bioanalysis using LC-MS/MS is the gold standard for determining drug concentrations in pharmacokinetic and metabolic studies. nih.gov
In this method, a known, fixed amount of Vardenafil-d5 is added to every biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. japsonline.comresearchgate.net Both the unlabeled analyte (Vardenafil) and the labeled internal standard (Vardenafil-d5) are extracted and processed together. During LC-MS/MS analysis, the instrument is set to monitor specific mass transitions for both the analyte and the IS. nih.gov
Vardenafil-d5 is an ideal internal standard because:
It co-elutes with the analyte: Being chemically identical, it has the same retention time on the liquid chromatography column.
It experiences similar matrix effects: Any suppression or enhancement of the MS signal caused by other molecules in the sample will affect both the analyte and the IS equally.
It compensates for sample loss: Any loss of substance during the extraction and handling steps will be proportional for both the analyte and the IS.
By calculating the ratio of the MS response of the analyte to the MS response of the known amount of the internal standard, a highly accurate and precise quantification of the Vardenafil concentration in the original sample can be achieved. japsonline.comresearchgate.net This method is routinely used to establish pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). nih.gov
Table 2: Application of Isotopic Internal Standards in LC-MS/MS Bioanalysis This table outlines the typical mass transitions monitored for quantitative analysis of Vardenafil using a deuterated internal standard in rabbit plasma.
| Compound | Mass Transition (m/z) | Purpose |
| Vardenafil | 489 ⟶ 151 | Analyte Quantification |
| Tadalafil (B1681874) (IS) | 390 ⟶ 169 | Internal Standard (example) |
| Vardenafil-d5 (IS) | Predicted 494 ⟶ 151/156 | Ideal Internal Standard |
Data adapted from Al-Ghananeem et al. (2021). nih.gov Note: While the study used Tadalafil as an IS, Vardenafil-d5 represents an ideal, co-eluting standard. The predicted mass transition for Vardenafil-d5 assumes the deuterium atoms are on a stable part of the molecule not lost during fragmentation.
Role of Vardenafil D5 Hydrochloride As a Reference Standard in Analytical Research
Development and Certification of Isotopic Reference Standards
The development of isotopic reference standards like Vardenafil-d5 hydrochloride is a meticulous process designed to support high-precision analytical measurements. nist.gov Isotopic labeling involves replacing one or more atoms of a compound with their stable, heavier isotopes; in this case, hydrogen (H) is replaced with deuterium (B1214612) (D). clearsynth.com This labeling is crucial for techniques like mass spectrometry, as it allows researchers to easily differentiate the internal standard from the target analyte. clearsynth.com
The certification of these standards is a critical step that ensures their quality and reliability for analytical use. tlcstandards.com Certified Reference Materials (CRMs) are produced and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certification process involves:
Characterization: The material is thoroughly analyzed using multiple independent analytical techniques to confirm its chemical structure and identify any impurities. tlcstandards.com
Purity and Assay Determination: The chemical purity (relative to impurities) and the assay (the content of the main component) are precisely measured. tlcstandards.com
Isotopic Enrichment: The percentage of atoms at the labeled positions that are the desired isotope is determined, typically using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). tlcstandards.com For Vardenafil-d5, a high isotopic purity (e.g., ≥99% deuterated forms) is a key quality attribute. caymanchem.com
Homogeneity and Stability Testing: The manufacturer must ensure that the entire batch of the reference material is uniform and that the material remains stable over a specified period under defined storage conditions. lgcstandards.com
This rigorous certification provides a documented statement of metrological traceability and associated uncertainty, which is essential for the validation of analytical methods and the comparability of results. lgcstandards.com
Application in Analytical Method Development and Validation (AMV)
Vardenafil-d5 hydrochloride serves as an ideal internal standard in the development and validation of analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comscispace.com An internal standard is added in a known quantity to all samples (calibrators, controls, and unknowns) and is used to correct for variations during sample processing and analysis. scispace.com
During Analytical Method Validation (AMV) , Vardenafil-d5 hydrochloride is used to establish and confirm the performance characteristics of a quantitative assay for vardenafil (B611638). synzeal.comclearsynth.com Key validation parameters assessed using the internal standard include:
Accuracy and Precision: By comparing the analyte's response to the internal standard's response, analysts can achieve high levels of accuracy and precision. clearsynth.com This is because the deuterated standard behaves almost identically to the unlabeled analyte during extraction, ionization, and detection, effectively compensating for sample matrix effects and instrument variability. clearsynth.com
Linearity: The use of a constant concentration of the internal standard helps to establish a linear relationship between the concentration of the analyte and the instrumental response over a specified range. mdpi.com
Selectivity and Specificity: The mass difference between Vardenafil-d5 and vardenafil allows the mass spectrometer to detect each compound without interference from the other, ensuring the method is selective for the target analyte. sigmaaldrich.com
Robustness: Using a deuterated standard helps ensure that the analytical procedure is robust and reliable. clearsynth.com A fully validated method using a stable isotope-labeled standard provides a reliable tool for regulatory bioanalysis. nih.gov
Table 2: Role of Vardenafil-d5 HCl in Analytical Method Validation (AMV)
| Validation Parameter | Function of Vardenafil-d5 Hydrochloride |
|---|---|
| Accuracy & Precision | Compensates for procedural variations and matrix effects, improving result reliability. clearsynth.com |
| Linearity | Provides a stable reference point for establishing the method's quantitative range. mdpi.com |
| Selectivity | Ensures the analytical signal is specific to the target analyte due to the mass difference. sigmaaldrich.com |
| Recovery | Corrects for analyte loss during sample extraction and preparation steps. scispace.com |
| Robustness | Contributes to creating a durable and reproducible analytical method. clearsynth.com |
Utility in Quality Control (QC) and Stability Studies
In pharmaceutical quality control (QC), reference standards are essential for the routine testing of drug products. sigmaaldrich.comphoenix-sci.com Vardenafil-d5 hydrochloride is used as an internal standard in QC assays to ensure the consistent quality and content of vardenafil in finished products. synzeal.com Its use in QC laboratories provides a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com
The compound is also vital for stability studies . researchgate.netdntb.gov.ua These studies assess how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light. A stability-indicating analytical method must be able to accurately measure the active ingredient without interference from any degradation products.
In this context, Vardenafil-d5 hydrochloride is used in the LC-MS method to:
Accurately quantify the remaining concentration of vardenafil after exposure to stress conditions. researchgate.net
Ensure that the quantification of the parent drug is not affected by the presence of degradants, thereby providing a true measure of its stability. researchgate.netdntb.gov.ua
Monitor the performance and suitability of the analytical system throughout the duration of the stability study.
The development of a validated, stability-indicating method using a deuterated internal standard can be successfully applied to monitor the stability of vardenafil in its marketed formulations. researchgate.net
Significance for Traceability Against Pharmacopeial Standards
Metrological traceability is a cornerstone of modern analytical science, ensuring that measurement results can be related to a common reference, such as national or international standards. researchgate.net Using a Certified Reference Material (CRM) like Vardenafil-d5 hydrochloride, which is itself characterized against a primary or pharmacopeial standard, establishes a chain of traceability. sigmaaldrich.comlgcstandards.com
Pharmacopeias, such as the United States Pharmacopeia (USP), provide official standards for drug substances and products. tlcstandards.com Reference standards traceable to these pharmacopeial standards are crucial for several reasons:
Comparability of Results: It ensures that analytical results from different laboratories and at different times are comparable, which is critical for regulatory submissions and global pharmaceutical manufacturing. researchgate.net
Regulatory Compliance: Regulatory agencies require that the analytical methods used for drug testing are well-characterized and that the measurements are traceable to recognized standards. nih.gov
Confidence in Measurements: Traceability provides confidence in the accuracy and validity of the analytical data, which underpins decisions regarding product quality and release. iaea.org
By using Vardenafil-d5 hydrochloride from a supplier that provides traceability to a pharmacopeial standard (e.g., USP Vardenafil Hydrochloride RS), a laboratory can ensure its analytical measurements are part of an unbroken chain of comparisons, anchoring their results to the highest-level reference. tlcstandards.comsigmaaldrich.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Vardenafil-d5 (hydrochloride) |
| Vardenafil |
| Vardenafil hydrochloride |
| Vardenafil-d5 |
| Deuterium |
| Hydrogen |
| Sildenafil |
| Tadalafil (B1681874) |
| Olmesartan |
| Aldosterone |
| 25-hydroxyvitamin D3-[26,26,26,27,27,27-d6] |
| 25-hydroxyvitamin D3-[6,19,19-d3] |
| Kahalalide F |
| ES-285 |
| Vardenafil Oxopiperazine |
| N-Desethyl Vardenafil |
| Vardenafil N-oxide |
| Vardenafil Impurity 1 |
Computational and Theoretical Chemical Studies of Vardenafil and Its Deuterated Analogues
Molecular Modeling and Simulation of Vardenafil (B611638) Structure and Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating how Vardenafil interacts with its biological target, phosphodiesterase type 5 (PDE5). These studies reveal the precise binding mode and the key intermolecular forces that stabilize the drug-protein complex.
Research has shown that Vardenafil, with a chemical structure similar to cGMP, binds within the catalytic pocket of the PDE5 enzyme. researchgate.net Molecular docking studies have successfully predicted the conformation of Vardenafil within this pocket, highlighting several critical interactions with amino acid residues. mdpi.com A crucial hydrogen bond is consistently observed between the vardenafil molecule and the side chain of Gln817 . mdpi.com
Further analysis of the binding site reveals a network of hydrophobic and polar interactions that contribute to the high affinity and potency of Vardenafil. The ethylpiperazine portion of Vardenafil extends towards the surface of the binding pocket, interacting with residues such as Tyr676 to Ile680. nih.gov This orientation differs from that of similar inhibitors like sildenafil, providing a structural basis for their varied potencies. nih.gov The binding of Vardenafil is also stabilized by interactions with residues including Tyr612 , His613 , Ser661 , Asp764 , Leu765 , Val782 , and Phe786 . mdpi.com
The binding energy of Vardenafil to mouse PDE5A has been calculated to be -16.6 kJ/mol. researchgate.net This value, while significant, is less favorable than that of tadalafil (B1681874) (-19.4 kJ/mol), which correlates with a greater number of interactions made by tadalafil within the binding pocket. researchgate.net
| Residue | Interaction Type | Reference |
|---|---|---|
| Gln817 | Hydrogen Bond | mdpi.com |
| Tyr612 | Hydrophobic/π-stacking | mdpi.com |
| Phe786 | Hydrophobic/π-stacking | mdpi.com |
| Val782 | Hydrophobic | mdpi.com |
| Leu765 | Hydrophobic | mdpi.com |
Quantum Chemical Calculations (e.g., DFT, MP2) for Spectroscopic Property Prediction and Energetic Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the properties of Vardenafil. These methods provide a deeper understanding of the electronic structure, which in turn governs spectroscopic properties and reactivity.
DFT calculations have been successfully used as a support method in the analysis of experimental Fourier-transform infrared (FT-IR) spectra of Vardenafil. nih.govresearchgate.net By calculating the vibrational frequencies of the molecule in its ground state, researchers can assign the observed spectral bands to specific molecular motions. While specific quantum chemical studies predicting the spectroscopic properties of Vardenafil-d5 are not available in the reviewed literature, DFT would be an ideal method for this purpose. The increased mass of deuterium (B1214612) compared to hydrogen would lead to a predictable shift to lower frequencies (a redshift) for vibrational modes involving the C-D bonds of the ethyl group. This isotopic labeling would be readily identifiable in calculated and experimental vibrational spectra.
Energetic analysis through quantum chemistry also provides valuable data. For instance, DFT calculations have been used to determine properties like the Total Polar Surface Area (TPSA) and to predict absorption characteristics. nih.gov These calculated parameters are crucial in early drug development for assessing pharmacokinetic potential.
| Calculated Property | Value for Vardenafil | Significance | Reference |
|---|---|---|---|
| Total Polar Surface Area (TPSA) | 121.28 Ų | Predicts membrane permeability | nih.gov |
| Caco-2 Permeability | -4.801 Log units | Indicates absorption across intestinal cells | nih.gov |
Although less common for molecules of this size due to high computational cost, higher-level methods like Møller–Plesset perturbation theory (MP2) could be applied for even more accurate energetic analyses. mdpi.com Such methods are valuable for studying non-covalent interactions, which are critical for drug-receptor binding.
Theoretical Approaches to Chemical Behavior and Stability
Theoretical approaches can predict the chemical stability and degradation pathways of a drug molecule. Stability studies on Vardenafil have shown that it is susceptible to degradation under certain conditions. The drug is prone to degradation in sunlight (photolysis) and under thermal and hydrolytic (acidic and basic) stress, while it remains relatively stable under oxidative conditions. researchgate.net Comprehensive stability studies have identified several degradation products, which can be characterized using liquid chromatography-mass spectrometry (LC-MS) compatible methods. researchgate.net
From a theoretical standpoint, the stability of Vardenafil-d5 (hydrochloride) is expected to be very similar to its non-deuterated counterpart. The fundamental degradation pathways are unlikely to change. However, the presence of deuterium can introduce a kinetic isotope effect (KIE). The covalent bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). If the cleavage of a C-H bond on the piperazine (B1678402) ethyl group is a rate-determining step in a particular degradation reaction, Vardenafil-d5 would exhibit a slower rate of degradation for that specific pathway. This would theoretically confer slightly enhanced stability to the deuterated molecule against that specific degradation mechanism. However, no published studies were found to have specifically investigated the KIE for Vardenafil-d5 degradation.
Studies focusing on the physical and chemical stability of amorphous Vardenafil hydrochloride have also been conducted. These investigations, supported by techniques like PXRD and DSC, confirmed that amorphous Vardenafil can be chemically stable for at least seven months under accelerated aging conditions (60 °C, ~76.4% relative humidity). nih.gov
Future Research Directions and Emerging Methodologies
Integration of Novel Analytical Techniques for Enhanced Characterization
The characterization of isotopically labeled compounds like Vardenafil-d5 is crucial for its use as an internal standard in quantitative analyses. caymanchem.commdpi.com While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method, future research will likely integrate more advanced analytical techniques for a more comprehensive characterization.
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) and Orbitrap-based systems, can provide highly accurate mass measurements. This allows for the precise confirmation of deuterium (B1214612) incorporation and the identification of any potential isotopic scrambling or incomplete labeling. Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) could offer an additional dimension of separation based on the molecule's size, shape, and charge, further resolving it from its non-deuterated counterpart and other related substances. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, remains a powerful tool for determining the exact position of deuterium atoms within the Vardenafil-d5 molecule. nih.gov Advanced NMR techniques, including 2D-NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous structural elucidation.
The table below summarizes some of the advanced analytical techniques and their potential applications in the characterization of Vardenafil-d5.
| Analytical Technique | Application for Vardenafil-d5 Characterization |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, confirmation of deuteration level. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation from non-deuterated Vardenafil (B611638) based on molecular shape. |
| High-Field Nuclear Magnetic Resonance (NMR) | Positional confirmation of deuterium atoms. |
| 2D-NMR (HSQC, HMBC) | Unambiguous structural elucidation. |
Advancements in Isotopic Labeling Methodologies
The synthesis of Vardenafil-d5 involves the introduction of deuterium atoms into the Vardenafil molecule. Future research is expected to focus on more efficient, selective, and scalable isotopic labeling methodologies.
The table below highlights some emerging trends in isotopic labeling.
| Labeling Methodology | Potential Advantage for Vardenafil-d5 Synthesis |
| Catalytic C-H Activation/Deuteration | More direct and efficient synthesis. |
| Flow Chemistry | Improved scalability and process control. |
| Biocatalysis | Highly selective deuteration under mild conditions. |
Expansion of Non-Clinical Metabolic Fate Studies
Vardenafil-d5 is an invaluable tool for studying the metabolism of Vardenafil. medchemexpress.com Because the deuterium-carbon bond is stronger than the hydrogen-carbon bond, deuteration at a metabolic "soft spot" can slow down the rate of metabolism, an effect known as the kinetic isotope effect. acs.org This can lead to a shift in metabolic pathways. nih.gov
Future non-clinical studies will likely utilize Vardenafil-d5 to gain a more detailed understanding of Vardenafil's metabolic fate. In vitro studies using human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes can elucidate the specific enzymes responsible for Vardenafil's metabolism. mdpi.com Vardenafil is primarily metabolized by the CYP3A4 isoenzyme, with minor contributions from CYP3A5 and CYP2C. mdpi.com By comparing the metabolic profiles of Vardenafil and Vardenafil-d5, researchers can pinpoint the sites of metabolic attack and quantify the impact of deuteration on metabolic stability.
Predictive Modeling for Chemical Stability and Degradation
Predictive modeling and computational chemistry are becoming increasingly important in pharmaceutical development. Future research could leverage these tools to predict the chemical stability and degradation pathways of Vardenafil-d5.
Computational methods, such as density functional theory (DFT) calculations, can be used to model the electronic structure of Vardenafil-d5 and predict its susceptibility to various degradation mechanisms, such as hydrolysis and oxidation. scirp.org These models can also help in understanding the impact of deuteration on the molecule's stability.
Forced degradation studies, where Vardenafil-d5 is subjected to stress conditions like heat, humidity, light, and acidic or basic environments, can provide experimental data to validate and refine these predictive models. scirp.org The development of stability-indicating analytical methods, such as UPLC, is essential for separating and quantifying degradation products. scirp.org
Novel Applications of Deuterated Vardenafil in Chemical Biology Research
The unique properties of deuterated compounds open up new avenues for research in chemical biology. nih.gov Vardenafil-d5, beyond its use as an internal standard, could be employed as a chemical probe to investigate the structure and function of its target protein, PDE5.
For example, solid-state NMR studies of Vardenafil-d5 bound to PDE5 could provide insights into the drug-target interactions at an atomic level. The deuterium labels can serve as specific probes to measure distances and dynamics within the binding pocket.
Furthermore, the kinetic isotope effect of Vardenafil-d5 could be exploited to study the catalytic mechanism of PDE5. By comparing the enzyme kinetics with Vardenafil and Vardenafil-d5, researchers could gain a better understanding of the rate-limiting steps in the hydrolysis of cGMP. medchemexpress.com Such studies could inform the design of next-generation PDE5 inhibitors with improved potency and selectivity.
Q & A
Q. What is the role of deuterium in Vardenafil-d5 hydrochloride, and how does it enhance detection in biochemical assays?
Vardenafil-d5 hydrochloride incorporates five deuterium atoms, which replace hydrogen in the parent compound. This isotopic labeling improves detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by altering the compound's mass-to-charge ratio without significantly affecting its biochemical activity. Researchers should use deuterated standards in quantitative assays to correct for ion suppression or matrix effects, ensuring accurate pharmacokinetic or metabolic profiling .
Q. What storage protocols are critical for maintaining Vardenafil-d5 hydrochloride stability in laboratory settings?
Store lyophilized Vardenafil-d5 hydrochloride at -20°C in a desiccated environment to prevent hydrolysis. For reconstituted solutions, use anhydrous solvents (e.g., DMSO) and aliquot to avoid freeze-thaw cycles, which can degrade the compound. Monitor purity via HPLC every 30 days to confirm stability, referencing retention time shifts ≥5% as a degradation indicator .
Q. How can researchers validate the purity of Vardenafil-d5 hydrochloride for experimental use?
Employ orthogonal analytical methods:
- HPLC : Use a C18 column with UV detection at 245 nm; purity should exceed 98% (area normalization).
- LC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 494.6) and isotopic distribution patterns to verify deuterium incorporation.
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values. Cross-reference certificates of analysis (CoA) from suppliers for batch-specific data .
Advanced Research Questions
Q. How should selectivity assays be designed to evaluate Vardenafil-d5 hydrochloride across PDE isoforms?
- Step 1 : Express recombinant PDE1-PDE6 isoforms in HEK293 cells to ensure consistent enzyme activity.
- Step 2 : Perform competitive inhibition assays using ³H-cGMP as a substrate. Incubate Vardenafil-d5 (0.1–1000 nM) with each PDE isoform for 30 minutes at 37°C.
- Step 3 : Calculate IC50 values via nonlinear regression. Expected results: PDE5 IC50 = 0.7 nM; PDE6 IC50 = 11 nM; PDE1 IC50 = 180 nM; PDE2/3/4 IC50 > 1000 nM. Use IBMX (non-selective PDE inhibitor) as a positive control .
Q. What methodological strategies resolve contradictions in reported IC50 values for Vardenafil-d5 across studies?
Discrepancies often arise from assay conditions. Address this by:
- Standardizing buffer composition : Use 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% BSA to minimize ionic interference.
- Validating enzyme sources : Compare commercial PDE5 (e.g., Sigma vs. MCE) using the same substrate lot.
- Statistical rigor : Apply Grubbs' test to exclude outliers and report IC50 as mean ± SEM from ≥3 independent replicates .
Q. How does deuterium labeling in Vardenafil-d5 hydrochloride impact pharmacokinetic (PK) profiling in tracer studies?
Deuterium slows metabolic clearance via the kinetic isotope effect (KIE), extending half-life (t½) by ~20% compared to non-deuterated Vardenafil. To quantify this:
- Administer Vardenafil-d5 (1 mg/kg) and Vardenafil (1 mg/kg) intravenously in a crossover rodent study.
- Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analyze using LC-MS/MS with deuterated internal standards. Calculate AUC0-∞ and t½ to assess KIE magnitude .
Methodological Notes
- Contradiction Management : When PDE inhibition data conflict, cross-validate using tissue-based assays (e.g., corpus cavernosum strips) to measure cGMP accumulation .
- Isotopic Interference : Avoid deuterium/hydrogen exchange in aqueous buffers by using deuterated solvents (e.g., D₂O) in NMR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
